5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 5-oxo group and a 1-(1,1,3,3-tetramethylbutyl) group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid typically involves the condensation of primary amines with itaconic acid. This reaction can be carried out by heating the reactants in water, isopropanol, or in the absence of a solvent . The reaction conditions may vary, but common methods include:
Heating in Water: The primary amine and itaconic acid are heated in water to facilitate the condensation reaction.
Heating in Isopropanol: The reaction is carried out under reflux in isopropanol with acetic acid as a catalyst.
Solvent-Free Heating: The reactants are heated without a solvent, often at elevated temperatures, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: A structurally related compound with a similar pyrrolidine ring but different substituents.
5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid: Another derivative with a thiazole ring, exhibiting different biological activities.
Uniqueness
5-Oxo-1-(1,1,3,3-tetramethylbutyl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetramethylbutyl group provides steric hindrance and hydrophobicity, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)8-13(4,5)14-7-9(11(16)17)6-10(14)15/h9H,6-8H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBQTLEBIFKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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